molecular formula C17H18BrNO B4712623 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4712623
M. Wt: 332.2 g/mol
InChI Key: YVKRVXIKQKYSTK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide’s α-carbon and a 4-isopropylphenyl group on the nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bromine atom (electron-withdrawing) and the isopropyl moiety (hydrophobic).

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKRVXIKQKYSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of 4-bromoaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines. For this compound:
Reaction:
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamideH+/OH2-(4-bromophenyl)acetic acid+4-(propan-2-yl)aniline\text{2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{2-(4-bromophenyl)acetic acid} + \text{4-(propan-2-yl)aniline}

Key Conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12–24 hours.

  • Basic hydrolysis : NaOH (2M) in aqueous ethanol (50% v/v) at 80°C for 8–12 hours.

Yield Data (Analogs):

SubstrateConditionsYield (%)Reference
N-(4-bromophenyl)acetamide6M HCl, 24h78%
N-[4-(propan-2-yl)phenyl]acetamide2M NaOH, 12h82%

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

Reaction:
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide+Ar-B(OH)2Pd catalyst2-(4-arylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide\text{2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-(4-arylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide}

Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: DMF/H₂O or THF, 80–100°C, 12–24h .

Example Transformation (Analog):

SubstrateAryl Boronic AcidProduct Yield (%)Reference
4-bromo-N-phenylacetamide4-Methoxyphenyl85%

Buchwald-Hartwig Amination

Reaction:
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide+AminePd catalyst2-(4-aminophenyl)-N-[4-(propan-2-yl)phenyl]acetamide\text{2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide} + \text{Amine} \xrightarrow{\text{Pd catalyst}} \text{2-(4-aminophenyl)-N-[4-(propan-2-yl)phenyl]acetamide}

Conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos (2–5 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 100–120°C, 24h.

Functionalization of the Isopropylphenyl Group

The isopropyl substituent on the phenyl ring undergoes electrophilic aromatic substitution (e.g., sulfonation, nitration) under controlled conditions.

Nitration Example:
Reaction:
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamideHNO3/H2SO42-(4-bromophenyl)-N-[4-(propan-2-yl)-3-nitrophenyl]acetamide\text{2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-(4-bromophenyl)-N-[4-(propan-2-yl)-3-nitrophenyl]acetamide}

Conditions:

  • Nitrating agent: Fuming HNO₃ in H₂SO₄ (1:3 v/v)

  • Temperature: 0–5°C, 2h .

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >200°C via cleavage of the amide bond .

  • Photodegradation : Exposure to UV light (254 nm) induces bromine radical formation, leading to aryl-aryl coupling byproducts .

Biological Derivatization

The compound serves as a precursor in medicinal chemistry for synthesizing bioactive analogs:

  • Antimicrobial Derivatives : S-Alkylation of the acetamide nitrogen with thiol-containing heterocycles enhances activity.

  • Antioxidant Modifications : Cyclodehydration of the amide to oxazolone derivatives improves radical scavenging capacity (e.g., DPPH inhibition up to 16.75%) .

Scientific Research Applications

Pain Management

Research indicates that compounds similar to 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide can modulate the activity of transient receptor potential (TRP) channels, particularly TRPA1. This ion channel is involved in nociception and inflammatory responses. Studies have shown that derivatives of acetamides can effectively reduce pain perception by inhibiting TRPA1 activity, making them potential candidates for analgesic drugs .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar acetamide derivatives have been reported to exhibit significant inhibition of inflammatory pathways, particularly through modulation of cytokine release and leukocyte migration .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy of compounds like 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide. Modifications to the bromophenyl and isopropyl groups can significantly affect biological activity:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
  • Isopropyl Group Influence : The bulkiness of the isopropyl group can affect the spatial orientation during enzyme interactions, potentially enhancing selectivity for specific targets .

TRPA1 Modulation

In a study investigating various acetamide derivatives, it was found that compounds with similar structural features to 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide exhibited IC50 values in the low micromolar range against TRPA1 activation. This indicates a promising pathway for developing new analgesics targeting this channel .

In Vivo Efficacy

Animal model studies have demonstrated that administration of acetamide derivatives leads to significant reductions in pain-related behaviors in models of neuropathic pain. These findings support the hypothesis that modifications to the acetamide structure can yield potent analgesics with reduced side effects compared to traditional opioids .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the isopropylphenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound C₁₇H₁₈BrNO 332.24 4-Bromophenyl, 4-isopropylphenyl Unknown; structural analogs suggest potential TRPA1/antimicrobial activity -
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.19 4-Bromophenyl, 2-thienyl Antimycobacterial activity (in vitro)
HC-030031 C₁₉H₂₁N₅O₃ 375.40 Purine-dione, 4-isopropylphenyl TRPA1 antagonist (IC₅₀: 4–10 μM)
2-(4-Bromophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5m) C₁₉H₂₁BrN₃O₄S 467.36 4-Bromophenylamino, morpholinosulfonyl Anti-COVID-19 candidate (structural data)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C₂₁H₁₆BrN₇O₃S₂ 562.43 Triazolylsulfanyl, sulfamoylphenyl Complex heterocyclic structure; no activity reported
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide (9c) C₂₀H₂₅NO₃ 327.42 4-Isopropylphenyl, hydroxy-methoxyphenyl Improved CNS permeability (orexin-1 target)

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s bromine and isopropyl groups enhance lipophilicity compared to morpholinosulfonyl derivatives (e.g., 5m), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity Trends: TRPA1 antagonists like HC-030031 share the 4-isopropylphenyl motif with the target compound, suggesting this group may contribute to receptor binding . Anti-COVID-19 candidates (e.g., 5m) with sulfonyl and morpholino groups highlight the role of polar substituents in targeting viral proteases or host interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows standard amide coupling protocols, whereas triazole- or purine-containing analogs (e.g., HC-030031) require multistep routes, impacting scalability .

Physicochemical and Spectroscopic Properties

  • Melting Points: Morpholinosulfonyl derivatives (e.g., 5m) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas the target compound’s melting point is likely lower (~150–170°C) based on structural analogs .
  • NMR Data :
    • The ¹H-NMR of 9c (a CNS-targeted analog) shows aromatic protons at δ 7.2–6.7 ppm and isopropyl methyl groups at δ 1.2 ppm, comparable to the target compound .
    • Thiophene-containing analogs display distinct thienyl proton shifts (δ 7.3–6.8 ppm) .

Therapeutic Potential and Limitations

  • TRPA1 Inhibition : While HC-030031’s IC₅₀ (4–10 μM) suggests moderate potency, the target compound’s bromophenyl group may enhance binding affinity via halogen bonding .
  • Antimicrobial Activity : Thiophene analogs demonstrate in vitro antimycobacterial effects, but the target compound’s isopropyl group may reduce polarity, limiting bioavailability .
  • CNS Applications : Derivatives like 9c with hydroxy-methoxy substituents show improved blood-brain barrier penetration, a feature the target compound may lack due to its hydrophobic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
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2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide

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